(+)-Biotin-ONP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21)/t12-,13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDNXDTXQPYKCA-YDHLFZDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187424 |

Source

|

| Record name | Biotinyl-4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33755-53-2 |

Source

|

| Record name | Biotinyl-4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotinyl-4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Biotin 4-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is (+)-Biotin-ONP and its chemical structure

An In-depth Technical Guide to (+)-Biotin-ONP for Researchers and Drug Development Professionals

Introduction to this compound

(+)-Biotin-p-nitrophenyl ester, commonly abbreviated as this compound, is a pre-activated form of biotin (B1667282) used extensively in biochemical and biotechnological research.[1] It is a highly efficient reagent for biotinylation, the process of covalently attaching biotin to other molecules such as proteins, peptides, and nucleic acids.[2] The key feature of this compound is the p-nitrophenyl ester group, which is a good leaving group, facilitating the reaction with primary and secondary amines under mild conditions. This reagent is particularly favored for the biotinylation of peptides during solid-phase synthesis due to its enhanced solubility and reactivity compared to other biotinylating agents like Biotin-OSu (N-hydroxysuccinimide ester).[2]

The biotin moiety itself is a water-soluble vitamin (Vitamin B7) that exhibits an extraordinarily high affinity for the proteins avidin (B1170675) and streptavidin.[3][4] This strong and specific interaction forms the basis for numerous detection, purification, and immobilization techniques in molecular biology and drug development.[5] Consequently, biotin-labeled molecules are invaluable tools for applications ranging from immunoassays and affinity chromatography to receptor localization and the study of molecular interactions.[1]

Chemical Structure and Properties

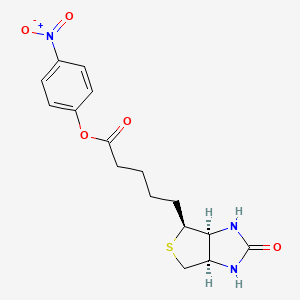

This compound consists of the characteristic bicyclic ring structure of biotin connected via a valeric acid linker to a p-nitrophenyl ester.

Chemical Structure:

Caption: Chemical structure of (+)-Biotin-p-nitrophenyl ester.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Synonyms | Biotin p-nitrophenyl ester, Biotin-ONp, 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid p-nitrophenyl ester | |

| CAS Number | 33755-53-2 | [6] |

| Molecular Formula | C₁₆H₁₉N₃O₅S | [6][7] |

| Molecular Weight | 365.40 g/mol | [6][7] |

| Appearance | Powder | |

| Melting Point | 163-165 °C | |

| Purity (Assay) | ≥97.0% (HPLC), ≥98% (TLC) | |

| Storage Temperature | 15-25°C | |

| SMILES String | S1--INVALID-LINK--CCCCC(=O)Oc2ccc(cc2)--INVALID-LINK--[O-] | |

| InChI Key | YUDNXDTXQPYKCA-YDHLFZDLSA-N |

Experimental Protocols

The primary application of this compound is the biotinylation of primary and secondary amines in biomolecules. Below is a detailed protocol for the biotinylation of a peptide in solution, a common procedure in many research laboratories.

Protocol: Biotinylation of a Peptide in Solution

Objective: To covalently label a peptide with this compound at its N-terminus or the ε-amino group of a lysine (B10760008) residue.

Materials:

-

Peptide of interest (with at least one primary amine)

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis tubing or size-exclusion chromatography column for purification

-

Spectrophotometer for quantification

Procedure:

-

Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) that would compete with the reaction.

-

Biotin-ONP Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mg/mL.

-

Biotinylation Reaction:

-

Calculate the molar excess of this compound required. A 10- to 20-fold molar excess over the peptide is a common starting point. The optimal ratio may need to be determined empirically.

-

Slowly add the calculated volume of the this compound solution to the peptide solution while gently vortexing.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation.

-

-

Reaction Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. The excess Tris will react with and consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification:

-

Remove the excess, unreacted biotin reagent and byproducts. For peptides, this is typically achieved through dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Collect the fractions containing the biotinylated peptide.

-

-

Quantification and Validation:

-

Determine the concentration of the purified biotinylated peptide using a standard protein assay (e.g., BCA assay) or by measuring absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.

-

The efficiency of biotinylation can be assessed using techniques such as mass spectrometry (to observe the mass shift corresponding to biotin addition) or a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which quantifies the amount of incorporated biotin.

-

Visualization of Experimental Workflow

The following diagram illustrates a common experimental workflow involving the biotinylation of a target protein followed by its use in a pull-down assay to identify interacting partners.

Caption: Workflow for protein biotinylation and subsequent affinity pull-down assay.

Conclusion

This compound is a robust and versatile reagent for the site-specific labeling of biomolecules. Its superior solubility and reactivity make it an excellent choice for biotinylating peptides and proteins, enabling a wide array of downstream applications. The strong interaction between biotin and streptavidin/avidin provides a powerful handle for the detection, purification, and functional analysis of these labeled molecules, making this compound an indispensable tool for researchers in life sciences and drug discovery.

References

- 1. Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotinylation Reagents [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Structure and Physical Properties of Biotin Factory Sell Top Quality [biolyphar.com]

- 5. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotin-ONp - Biotin-ONp [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis and Purification of (+)-Biotin-ONP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP), a crucial reagent for biotinylation in various biochemical and pharmaceutical applications. Detailed experimental protocols, data summaries, and workflow visualizations are presented to facilitate its preparation and purification in a laboratory setting.

Introduction

(+)-Biotin-p-nitrophenyl ester, also known as Biotin-ONP, is an activated form of biotin (B1667282) used for the covalent attachment of the biotin moiety to proteins, peptides, and other molecules containing primary amino groups. The p-nitrophenyl group serves as a good leaving group, facilitating the acylation of nucleophiles. This reagent is noted for its enhanced solubility and reactivity compared to other biotinylating agents like Biotin-N-hydroxysuccinimide ester (Biotin-NHS). This guide details a common and effective method for its synthesis and subsequent purification.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₉N₃O₅S | [1][2] |

| Molecular Weight | 365.40 g/mol | [1][2] |

| Appearance | White to yellow powder | [1] |

| Melting Point | 160 - 165 °C | [1] |

| Solubility | Soluble in methanol (B129727) (25 mg/mL), DMF, and DMSO. | [3][4][5] |

| Purity (typical) | ≥ 98% (HPLC) |

Synthesis of this compound via Steglich Esterification

The most common and efficient method for the synthesis of this compound is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[3][6][7] This method is renowned for its mild reaction conditions, making it suitable for substrates that may be sensitive to harsher reagents.[7]

Signaling Pathway of Steglich Esterification

The reaction proceeds through the activation of the carboxylic acid group of biotin by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a reactive amide that is subsequently attacked by the hydroxyl group of p-nitrophenol to yield the desired ester and the byproduct, dicyclohexylurea (DCU).

References

- 1. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetic Spectrophotometric Determination of Biotin in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. Biotin [webbook.nist.gov]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of (+)-Biotin p-Nitrophenyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (+)-Biotin p-nitrophenyl ester (Biotin-ONp). Understanding these properties is critical for the successful application of this reagent in bioconjugation, drug development, and various biochemical assays. This document outlines quantitative solubility data, qualitative stability information, detailed experimental protocols for assessing these parameters, and workflows for its common applications.

Core Properties of (+)-Biotin p-Nitrophenyl Ester

(+)-Biotin p-nitrophenyl ester is an amine-reactive biotinylation reagent used to label proteins, peptides, and other molecules with biotin (B1667282). The p-nitrophenyl ester group provides a means for forming stable amide bonds with primary amino groups.

Solubility

The solubility of (+)-Biotin p-nitrophenyl ester has been determined in several common laboratory solvents. The quantitative data is summarized in Table 1. In general, the compound exhibits good solubility in polar aprotic solvents.

Table 1: Quantitative Solubility of (+)-Biotin p-Nitrophenyl Ester

| Solvent | Solubility | Observations |

| Methanol | 25 mg/mL | Clear, colorless to greenish-yellow solution. |

| Dimethylformamide (DMF) | ≤50 mg/mL | A solution in dry DMF is stable for at least one month. |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | The exact quantitative solubility is not specified, but it is readily soluble. |

| DMF:Acetic Acid (99:1) | 2 mg/mL used for optical activity measurements | No solubility issues reported at this concentration. |

Stability

The stability of (+)-Biotin p-nitrophenyl ester is crucial for its effective use as a biotinylation reagent. Key stability considerations include its long-term storage, and its susceptibility to hydrolysis and photolytic degradation.

Table 2: Stability Profile of (+)-Biotin p-Nitrophenyl Ester

| Condition | Stability | Recommendations |

| Long-Term Storage | Stable for at least 2 years | Store at -20°C, protected from light and moisture[1]. Short-term storage at +4°C is also acceptable[1]. |

| Hydrolytic Stability | Susceptible to hydrolysis, especially at higher pH | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete for reaction[2]. The rate of hydrolysis for active esters increases with pH[3]. |

| Photostability | Should be protected from light | Store in the dark. While specific photostability studies for this compound are not readily available, biotin itself can undergo photosensitized oxidation[4]. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of (+)-Biotin p-nitrophenyl ester. These protocols are based on established methods for active esters and can be adapted as needed.

This protocol describes a method for determining the equilibrium solubility of (+)-Biotin p-nitrophenyl ester in a solvent of interest.

Objective: To quantitatively determine the solubility of (+)-Biotin p-nitrophenyl ester.

Materials:

-

(+)-Biotin p-nitrophenyl ester

-

Solvent of interest (e.g., DMSO, DMF, Methanol, PBS)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of (+)-Biotin p-nitrophenyl ester to a vial containing a known volume of the solvent.

-

Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of known concentrations of (+)-Biotin p-nitrophenyl ester in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the supernatant from the saturated solution to a concentration that falls within the range of the calibration curve.

-

Inject the diluted supernatant into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

This protocol outlines a method to assess the hydrolytic stability of (+)-Biotin p-nitrophenyl ester at different pH values by monitoring the release of p-nitrophenol.

Objective: To determine the rate of hydrolysis of (+)-Biotin p-nitrophenyl ester in aqueous buffers.

Materials:

-

(+)-Biotin p-nitrophenyl ester

-

Aqueous buffers of different pH values (e.g., pH 5, 7.4, 9)

-

Spectrophotometer

-

Quartz cuvettes

-

DMSO or DMF

Procedure:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of (+)-Biotin p-nitrophenyl ester in DMSO or DMF.

-

-

Kinetic Measurement:

-

Add a small volume of the stock solution to the aqueous buffer in a cuvette to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the p-nitrophenolate anion (around 400-410 nm) over time.

-

Record the absorbance at regular intervals.

-

-

Data Analysis:

-

The rate of hydrolysis can be determined from the initial linear portion of the plot of absorbance versus time.

-

The half-life of the ester at each pH can be calculated from the pseudo-first-order rate constant.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for protein biotinylation and a common application in an ELISA.

Caption: Experimental workflow for protein biotinylation.

Caption: Workflow for a sandwich ELISA using a biotinylated antibody.

References

physical and chemical properties of (+)-biotin 4-nitrophenyl ester

A Technical Guide to (+)-Biotin 4-Nitrophenyl Ester: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

(December 18, 2025) - (+)-Biotin 4-nitrophenyl ester stands as a pivotal reagent in the fields of biochemistry, molecular biology, and drug development. Its utility in the specific labeling of proteins and other biomolecules through biotinylation has made it an indispensable tool for studying protein-protein interactions, cellular signaling pathways, and for the development of novel diagnostic and therapeutic agents. This technical guide provides an in-depth overview of the , detailed experimental protocols for its use, and its application in elucidating complex biological processes.

Core Physical and Chemical Properties

(+)-Biotin 4-nitrophenyl ester, also known as 4-Nitrophenyl (+)-biotinate or d-Biotin p-nitrophenyl ester, is a derivative of biotin (B1667282) (Vitamin H) activated with a 4-nitrophenyl group. This activation renders the carboxyl group of biotin's valeric acid side chain highly susceptible to nucleophilic attack by primary amines, facilitating the covalent attachment of the biotin moiety to proteins and other molecules.

Quantitative Data Summary

The key physical and chemical properties of (+)-Biotin 4-Nitrophenyl Ester are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Citation |

| IUPAC Name | (4-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | [1] |

| Synonyms | 4-Nitrophenyl (+)-biotinate, d-Biotin p-nitrophenyl ester, BNP | [2] |

| CAS Number | 33755-53-2 | [2] |

| Molecular Formula | C₁₆H₁₉N₃O₅S | [1][2] |

| Molecular Weight | 365.40 g/mol | [1][2] |

| Appearance | White to off-white or yellowish powder |

| Property | Value | Citation |

| Melting Point | 163-165 °C | [2] |

| Solubility | Soluble in methanol (B129727) (25 mg/mL), DMF, and DMSO. | |

| Optical Activity | [α]25/D +51°, c = 2 in DMF: AcOH (99:1) | |

| Stability | Stable under recommended storage conditions. Moisture sensitive. | [3][4] |

| Storage | Store at -20°C, desiccated and protected from light. | [3][4] |

Applications in Research and Drug Development

The primary application of (+)-biotin 4-nitrophenyl ester is in the biotinylation of proteins, peptides, and other biomolecules containing primary amine groups. The resulting biotinylated molecules can be used in a wide array of applications, including:

-

Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for the detection and quantification of specific analytes.[5]

-

Affinity Chromatography: Enables the purification of biotin-binding proteins or the isolation of interacting partners of a biotinylated bait protein.[6]

-

Protein-Protein Interaction Studies: Facilitates pull-down assays and proximity labeling techniques to identify and characterize protein interaction networks.[5][7]

-

Drug Targeting and Delivery: Biotin can serve as a targeting ligand for biotin receptor-overexpressing cancer cells, enabling the targeted delivery of therapeutic agents.[8]

Experimental Protocols

The following sections provide detailed methodologies for the use of (+)-biotin 4-nitrophenyl ester in protein biotinylation and a subsequent affinity purification workflow.

Protocol 1: Biotinylation of an Antibody (IgG) with (+)-Biotin 4-Nitrophenyl Ester

This protocol is adapted from standard procedures for amine-reactive biotinylation reagents and is suitable for general protein labeling.

Materials:

-

Antibody (IgG) solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

(+)-Biotin 4-nitrophenyl ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

Procedure:

-

Protein Preparation: If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 2 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of (+)-biotin 4-nitrophenyl ester in anhydrous DMF or DMSO. This reagent is moisture-sensitive and should be handled accordingly.

-

Biotinylation Reaction: a. Calculate the required volume of the biotin reagent stock solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a good starting point for optimization. b. Slowly add the calculated volume of the (+)-biotin 4-nitrophenyl ester stock solution to the protein solution while gently vortexing. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted biotin ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin reagent by dialysis against PBS or by using a desalting column equilibrated with PBS. The purified biotinylated antibody can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Affinity Purification of Biotinylated Protein Interaction Partners

This workflow describes the use of a biotinylated "bait" protein to capture and identify its interacting "prey" proteins from a cell lysate.

Materials:

-

Cell lysate containing potential interaction partners

-

Biotinylated bait protein (from Protocol 1)

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)

Procedure:

-

Bead Preparation: Wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions to remove any preservatives.

-

Bait Immobilization: Incubate the washed streptavidin beads with the biotinylated bait protein for 1 hour at room temperature with gentle rotation to allow for efficient binding.

-

Capture of Prey Proteins: a. Wash the bait-immobilized beads with Wash Buffer to remove any unbound bait protein. b. Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

-

Washing: Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove non-specific binding proteins.

-

Elution: Elute the captured protein complexes from the beads using the Elution Buffer. For mass spectrometry analysis, on-bead digestion with trypsin is a common alternative.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For identification of unknown interaction partners, mass spectrometry is the preferred method.

Visualization of Signaling Pathways and Experimental Workflows

Biotinylation strategies are powerful tools for mapping complex cellular processes. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow where (+)-biotin 4-nitrophenyl ester can be applied.

Caption: EGFR Signaling Pathway.

Caption: Experimental Workflow for Protein Interaction Analysis.

References

- 1. Biotinyl-4-nitrophenyl ester | C16H19N3O5S | CID 83848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-Biotin 4-nitrophenyl ester 98 33755-53-2 [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. goldbio.com [goldbio.com]

- 5. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

The Unrivaled Bond: A Technical Guide to Biotin-Streptavidin Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin (B1667282) and streptavidin stands as a cornerstone of modern biotechnology and drug discovery. Its exceptionally high affinity and remarkable specificity have rendered it an indispensable tool for a vast array of applications, from immunoassays and affinity chromatography to targeted drug delivery and single-molecule studies. This technical guide provides an in-depth exploration of the core principles governing this powerful biological interaction, with a focus on its binding affinity and kinetics. We present a comprehensive summary of quantitative data, detailed experimental protocols for its characterization, and visual representations of key experimental workflows.

Quantitative Analysis of Biotin-Streptavidin Interaction

The binding of biotin to streptavidin is characterized by an extraordinarily low dissociation constant (Kd), indicating a nearly irreversible interaction under most conditions. This high affinity is a product of a rapid association rate (ka) and an extremely slow dissociation rate (kd). The following tables summarize the key quantitative parameters of this interaction, compiled from various studies employing different analytical techniques.

Table 1: Binding Affinity and Kinetic Constants for the Biotin-Streptavidin Interaction

| Parameter | Value | Technique(s) | Reference(s) |

| Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | SPR, BLI, ITC | [1][2][3][4][5][6] |

| Association Rate Constant (ka) | ~1 x 10⁷ M⁻¹s⁻¹ | SPR | [7] |

| Dissociation Rate Constant (kd) | ~1 x 10⁻⁶ to 10⁻⁴ s⁻¹ | SPR, Direct Electrospray Ionization Mass Spectrometry | [6][7] |

Table 2: Thermodynamic Parameters of the Biotin-Streptavidin Interaction

| Parameter | Value (at 25°C) | Technique | Reference(s) |

| Enthalpy Change (ΔH) | -26 kcal/mol | ITC | [8] |

| Stoichiometry (n) | ~1 | ITC | [8] |

| Heat Capacity Change (ΔCp) | -459.9 cal/mol·K | ITC | [8] |

Experimental Protocols for Characterizing Biotin-Streptavidin Binding

Accurate determination of the binding affinity and kinetics of the biotin-streptavidin interaction is crucial for its effective application. Three commonly employed techniques for this purpose are Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore, OpenSPR)

-

Streptavidin-coated sensor chip (or a carboxyl sensor chip for amine coupling of streptavidin)

-

Biotinylated ligand of interest

-

Running buffer (e.g., PBS with 0.05% Tween-20)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

-

Streptavidin (for amine coupling)

-

Amine coupling kit (EDC, NHS) if using a carboxyl chip

Protocol:

-

Surface Preparation:

-

If using a streptavidin-coated sensor, proceed to step 2.

-

If using a carboxyl sensor, perform amine coupling to immobilize streptavidin:

-

Activate the sensor surface with a 1:1 mixture of EDC and NHS.

-

Inject streptavidin (e.g., 20 µg/mL in 10 mM acetate (B1210297) buffer, pH 5.0) over the activated surface.

-

Deactivate excess reactive groups with an injection of ethanolamine.[9]

-

-

-

Ligand Immobilization:

-

Inject the biotinylated ligand over the streptavidin-functionalized surface to allow for capture. The amount of immobilized ligand can be controlled by adjusting the concentration and contact time.[10]

-

-

Analyte Binding (Association):

-

Inject a series of concentrations of the analyte (the molecule binding to the biotinylated ligand) over the sensor surface at a constant flow rate. This allows for the monitoring of the association phase in real-time.[11]

-

-

Dissociation:

-

Switch the flow back to running buffer to monitor the dissociation of the analyte from the immobilized ligand.[11]

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound analyte, preparing the surface for the next injection cycle. The stability of the biotin-streptavidin interaction means the biotinylated ligand remains bound.[9]

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[11]

-

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference.

Materials:

-

BLI instrument (e.g., Octet)

-

Streptavidin (SA) biosensors

-

Biotinylated ligand

-

Analyte

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

-

96-well microplate

Protocol:

-

Biosensor Hydration: Hydrate the streptavidin biosensors in the assay buffer for at least 10 minutes.[1]

-

Baseline: Establish a stable baseline by dipping the biosensors into wells containing only assay buffer for 60-120 seconds.[12]

-

Ligand Immobilization (Loading): Move the biosensors to wells containing the biotinylated ligand at a specific concentration to allow for its capture onto the streptavidin-coated surface. The loading level can be monitored in real-time.[12]

-

Baseline 2: Move the biosensors back to wells with assay buffer to establish a new baseline after ligand immobilization.[12]

-

Association: Transfer the biosensors to wells containing various concentrations of the analyte to measure the association kinetics.[12]

-

Dissociation: Move the biosensors to wells containing only assay buffer to measure the dissociation kinetics.[12]

-

Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to globally fit the association and dissociation data from all analyte concentrations to a selected binding model (e.g., 1:1 or 2:1). This provides the ka, kd, and Kd values.[4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules in solution, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Materials:

-

Isothermal Titration Calorimeter

-

Streptavidin solution

-

Biotin solution

-

Dialysis buffer (e.g., PBS)

Protocol:

-

Sample Preparation:

-

Instrument Setup:

-

Titration:

-

Perform a series of small, sequential injections of the biotin solution into the streptavidin solution in the sample cell.

-

The heat released or absorbed after each injection is measured.[8]

-

-

Data Analysis:

-

The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

-

This data is then plotted as a function of the molar ratio of biotin to streptavidin.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[8]

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the experimental protocols described above.

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Caption: A standard workflow for a Bio-Layer Interferometry (BLI) experiment.

Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

The biotin-streptavidin interaction remains an unparalleled tool in the life sciences due to its extraordinary affinity, specificity, and stability. A thorough understanding of its binding kinetics and the methods used for its characterization is paramount for researchers and drug development professionals seeking to leverage its power. This guide has provided a comprehensive overview of the quantitative aspects of this interaction, detailed protocols for its analysis using state-of-the-art techniques, and clear visualizations of the experimental workflows. By applying these principles and methodologies, scientists can confidently and effectively utilize the biotin-streptavidin system to advance their research and development endeavors.

References

- 1. sartorius.com [sartorius.com]

- 2. Label-Free Kinetic Analysis of an Antibody–Antigen Interaction Using Biolayer Interferometry | Springer Nature Experiments [experiments.springernature.com]

- 3. biosensingusa.com [biosensingusa.com]

- 4. gatorbio.com [gatorbio.com]

- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. aimspress.com [aimspress.com]

- 9. nicoyalife.com [nicoyalife.com]

- 10. biocat.com [biocat.com]

- 11. biosensingusa.com [biosensingusa.com]

- 12. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

The Role of the p-Nitrophenyl Ester in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role the p-nitrophenyl ester (PNP ester) group plays in biotinylation, a fundamental technique in biotechnology and drug development. We will delve into the chemical principles governing its function, provide detailed experimental protocols, and present a comparative analysis with other common biotinylation reagents.

Core Principles: The Chemistry of Activated Esters in Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein, antibody, or peptide. This process leverages the extraordinarily high affinity of biotin for avidin (B1170675) and streptavidin, enabling highly sensitive detection and robust purification strategies. The key to efficient biotinylation lies in the use of "activated" forms of biotin, where the carboxyl group of biotin's valeric acid side chain is modified to create a good leaving group. The p-nitrophenyl ester of biotin (Biotin-PNP or Biotin-ONp) is a prime example of such an activated biotinylation reagent.

The primary role of the p-nitrophenyl group is to function as an excellent leaving group, thereby facilitating the acylation of nucleophiles. In the context of protein biotinylation, the most common targets are the primary amines (-NH₂) found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the Biotin-PNP. This forms a tetrahedral intermediate, which then collapses, leading to the departure of the p-nitrophenoxide ion and the formation of a stable amide bond between biotin and the target molecule.

The efficacy of the p-nitrophenyl group as a leaving group is rooted in the electronic properties of the nitro (-NO₂) group. Positioned para to the ester linkage, the nitro group is strongly electron-withdrawing. This delocalizes the negative charge of the resulting p-nitrophenoxide ion through resonance, significantly stabilizing the anion. A more stable leaving group leads to a lower activation energy for the reaction, thus increasing the rate of biotinylation. The stability of the leaving group is also reflected in the pKa of its conjugate acid; p-nitrophenol has a pKa of approximately 7.1-7.2, indicating that its conjugate base, the p-nitrophenoxide ion, is a weak base and therefore a good leaving group.

Data Presentation: Comparative Analysis of Biotinylation Reagents

While N-hydroxysuccinimide (NHS) esters are the most commonly used amine-reactive biotinylation reagents, Biotin-PNP offers distinct advantages in certain applications. Notably, in solid-phase peptide synthesis, Biotin-PNP has been reported to be superior to biotinyl-oxysuccinimide in terms of both solubility and reactivity.

The following tables summarize key quantitative data for amine-reactive biotinylation, providing a basis for comparison between p-nitrophenyl esters and NHS esters.

Table 1: Physicochemical Properties of Leaving Groups

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Stability |

| p-Nitrophenoxide | p-Nitrophenol | ~7.15 | High |

| N-Hydroxysuccinimide | N-Hydroxysuccinimide | ~6.0 | High |

Table 2: Comparative Reactivity and Stability of Activated Esters

| Reagent Type | Typical Half-life in Aqueous Buffer | Optimal Reaction pH | Notes on Reactivity |

| Biotin-p-Nitrophenyl Ester | Data not readily available for direct comparison | 7.0 - 9.0 | Generally considered highly reactive. The release of the yellow p-nitrophenoxide ion (λmax ≈ 400 nm) can be used to monitor the reaction spectrophotometrically. |

| Biotin-NHS Ester | ~4-5 hours at pH 7.0, ~10 minutes at pH 8.6 | 7.0 - 9.0 | Prone to hydrolysis, especially at higher pH. Water-insoluble variants require dissolution in an organic solvent. |

Experimental Protocols

General Protocol for Protein Biotinylation using Biotin-p-Nitrophenyl Ester

This protocol provides a general guideline for the biotinylation of proteins in solution. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

-

Protein of interest

-

Biotin-p-nitrophenyl ester (Biotin-PNP)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

-

-

Preparation of Biotin-PNP Stock Solution:

-

Immediately before use, dissolve the Biotin-PNP in anhydrous DMF or DMSO to a concentration of 10-50 mM.

-

-

Biotinylation Reaction:

-

Add a 10- to 40-fold molar excess of the Biotin-PNP stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Note: The final concentration of the organic solvent in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted Biotin-PNP.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted Biotin-PNP and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.

Principle: HABA binds to avidin, producing a colored complex with a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm. The magnitude of this decrease is proportional to the amount of biotin in the sample.

Procedure:

-

Prepare a series of biotin standards of known concentrations.

-

Add the HABA/avidin solution to the biotin standards and the biotinylated protein sample.

-

Measure the absorbance at 500 nm.

-

Create a standard curve by plotting the change in absorbance versus the biotin concentration.

-

Determine the biotin concentration of the protein sample from the standard curve.

-

Calculate the molar ratio of biotin to protein.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism of protein biotinylation using Biotin-p-nitrophenyl ester.

Experimental Workflow

Caption: General experimental workflow for protein biotinylation and analysis.

(+)-Biotin-ONP: A Technical Guide to its Reactivity with Primary Amines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the biotinylation reagent (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONp). It details the core reaction mechanism with primary amines, summarizes key quantitative data, and provides comprehensive experimental protocols for its use in labeling proteins and peptides. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in applications ranging from immunoassays to affinity purification and drug development.

Introduction to this compound

(+)-Biotin-p-nitrophenyl ester (Biotin-ONp) is a pre-activated, amine-reactive reagent designed for the covalent attachment of biotin (B1667282) to biomolecules. The process of attaching biotin, known as biotinylation, is a fundamental technique in biotechnology.[1] It leverages the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin (K_d ≈ 10⁻¹⁵ M) for the detection, purification, and immobilization of tagged molecules.[1][2]

Biotin-ONp consists of three key components:

-

The Biotin Moiety: Provides the high-affinity binding handle for streptavidin and avidin.

-

A Valeric Acid Spacer: A five-carbon chain that connects biotin to the reactive group.

-

A p-nitrophenyl (ONp) Ester: An activated ester that serves as the reactive group for coupling with primary amines. The electron-withdrawing nature of the nitrophenyl group makes the ester highly susceptible to nucleophilic attack, and p-nitrophenolate is an excellent leaving group.

This reagent is particularly noted for its high reactivity and greater solubility in common organic solvents like DMF and NMP compared to other biotinylation agents, such as Biotin-OSu (N-hydroxysuccinimide ester).

Core Reaction Mechanism: Acylation of Primary Amines

The reaction of this compound with a primary amine (such as the ε-amine of a lysine (B10760008) residue or the N-terminus of a protein) is a classic nucleophilic acyl substitution. The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the ONp ester.

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the stable p-nitrophenolate anion as a leaving group.

-

Amide Bond Formation: The result is a highly stable amide bond covalently linking the biotin molecule to the target amine.

This reaction is highly specific for primary amines within an optimal pH range.[3]

Quantitative Data and Reaction Parameters

The efficiency of the biotinylation reaction is dependent on several factors, including the physicochemical properties of the reagent and the conditions of the reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₉N₃O₅S | |

| Molecular Weight | 365.40 g/mol | |

| CAS Number | 33755-53-2 | |

| Appearance | White to light yellow powder |

| Melting Point | 163-165 °C | |

Table 2: Solubility of Amine-Reactive Biotinylation Reagents

| Compound | DCM | DMF | NMP |

|---|---|---|---|

| Biotin-OSu | >0.02 mmol/mL | 0.1 mmol/mL | 0.15 mmol/mL |

| Biotin-ONp | 0.09 mmol/mL | 0.5 mmol/mL | 0.5 mmol/mL |

Data sourced from Sigma-Aldrich, demonstrating the superior solubility of Biotin-ONp in DMF and NMP.

Table 3: Typical Reaction Parameters for Amine Biotinylation

| Parameter | Recommended Condition | Rationale & Notes |

|---|---|---|

| pH | 7.2 - 8.5 | Balances amine nucleophilicity with ester hydrolysis. Below pH 7, the amine is protonated and non-reactive. Above pH 9, hydrolysis of the ONp ester increases significantly.[3] |

| Buffer | Amine-free (e.g., PBS, Borate, Carbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with Biotin-ONp and should be avoided.[1][4] |

| Temperature | 4°C to 25°C (Room Temp) | Room temperature reactions are faster (typically 30-60 minutes).[4] Reactions at 4°C are slower (2 hours to overnight) but may be preferred for sensitive proteins.[4] |

| Molar Excess | 10- to 20-fold excess of Biotin-ONp | A molar excess of the biotinylation reagent over the protein is used to drive the reaction to completion.[4] For dilute protein solutions, a higher excess may be required.[4] |

| Reaction Time | 40 minutes to 2 hours | Biotin-ONp reacts rapidly, often completing within 40 minutes. Reaction time can be optimized based on the target and desired degree of labeling. |

| Quenching | Addition of 1M Tris or Glycine | A quenching buffer containing a high concentration of primary amines is added to consume any unreacted Biotin-ONp, terminating the reaction.[1] |

Experimental Protocols

The following section provides a detailed, generalized protocol for the biotinylation of a protein sample using this compound.

Required Materials

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound (store desiccated at -20°C).[4]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]

-

Desalting spin columns or dialysis cassettes for purification.[1][4]

Experimental Workflow Diagram

Step-by-Step Procedure

-

Prepare Protein Sample: Ensure the protein sample is at a concentration between 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-7.5.[4] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[1]

-

Prepare Biotin-ONp Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4] Immediately before use, dissolve the Biotin-ONp in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Initiate Biotinylation: Add a calculated amount of the Biotin-ONp stock solution to the protein solution to achieve a 10- to 20-fold molar excess. Gently mix immediately.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[4]

-

Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[1]

-

Purify Product: Remove excess, unreacted Biotin-ONp and the quenching reagent by using a desalting spin column or through dialysis against a suitable buffer (e.g., PBS).[1][4] This step is critical to prevent interference from free biotin in downstream applications.

-

Storage: Store the purified biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.

Application Workflow: Affinity Pulldown Assay

A primary use for biotinylated proteins is in affinity purification or pulldown assays to identify binding partners from a complex mixture like a cell lysate.

Conclusion

This compound is a highly effective and robust reagent for the biotinylation of primary amines on proteins, peptides, and other biomolecules. Its enhanced solubility and rapid reaction kinetics offer distinct advantages over other common biotinylation reagents. By understanding the core reaction mechanism and optimizing key parameters such as pH, stoichiometry, and reaction time, researchers can achieve efficient and specific labeling. This enables a wide array of powerful applications critical to modern biological research and therapeutic development.

References

(+)-Biotin-ONP applications in biochemical assays

An In-depth Technical Guide to the Applications of (+)-Biotin-ONP in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (+)-Biotin-4-nitrophenyl ester, is a valuable reagent in biochemistry and molecular biology for the covalent labeling of proteins and other biomolecules with biotin (B1667282).[1][2] This process, known as biotinylation, takes advantage of the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin.[3][4] This technical guide provides a comprehensive overview of the applications of this compound in various biochemical assays, complete with detailed experimental protocols, quantitative data presentation, and workflow visualizations.

The core of this compound's functionality lies in its 4-nitrophenyl ester group, an excellent leaving group that readily reacts with primary amino groups (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins.[5][6] This reaction forms a stable amide bond, covalently attaching the biotin moiety to the target protein. The resulting biotinylated protein can then be used in a wide array of applications, including protein purification, immunoassays, and the study of protein-protein interactions.[2][3]

Core Principles of this compound Chemistry

The biotinylation reaction with this compound is a nucleophilic acyl substitution. The unprotonated ε-amino group of a lysine residue or the α-amino group at the N-terminus of a protein acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing 4-nitrophenol (B140041) and forming a stable amide bond between the biotin and the protein.

dot

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protein Biotinylation using this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis tubing for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the biotinylation reaction.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in DMF or DMSO.

-

Biotinylation Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of a 20-fold molar excess of reagent to protein is recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).

dot

Caption: General workflow for protein biotinylation with this compound.

Quantification of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[1][7]

Materials:

-

Biotinylated protein sample (purified)

-

HABA/Avidin solution

-

Phosphate-Buffered Saline (PBS)

-

Spectrophotometer or microplate reader capable of reading absorbance at 500 nm

Procedure:

-

Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin working solution according to the manufacturer's instructions. A typical preparation involves dissolving HABA and avidin in PBS.[1][7]

-

Blank Measurement: In a cuvette or microplate well, add the HABA/Avidin solution and measure the absorbance at 500 nm. This is the A₅₀₀ (HABA/Avidin).

-

Sample Measurement: Add a known volume of the purified biotinylated protein solution to the HABA/Avidin solution. Mix well and incubate for 5-10 minutes at room temperature. Measure the absorbance at 500 nm. This is the A₅₀₀ (Sample).

-

Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance.

Quantitative Data Presentation

| Sample Description | Protein Conc. (mg/mL) | Protein Conc. (M) | A₅₀₀ (Blank) | A₅₀₀ (Sample) | ΔA₅₀₀ | Biotin Conc. (M) | Degree of Biotinylation (Biotin/Protein) |

| IgG, 20x Biotin-ONP | 1.0 | 6.67E-06 | 0.985 | 0.725 | 0.260 | 1.53E-05 | 2.3 |

| IgG, 40x Biotin-ONP | 1.0 | 6.67E-06 | 0.985 | 0.510 | 0.475 | 2.79E-05 | 4.2 |

| Unlabeled IgG (Control) | 1.0 | 6.67E-06 | 0.985 | 0.980 | 0.005 | 2.94E-07 | 0.04 |

Note: This data is illustrative, based on a hypothetical protein (IgG, MW = 150,000 Da) and a molar extinction coefficient for the HABA-avidin complex of 34,000 M⁻¹cm⁻¹.

dot

Caption: Workflow for the HABA assay to quantify biotin incorporation.

Application in Enzyme-Linked Immunosorbent Assay (ELISA)

Biotinylated detection antibodies are commonly used in sandwich ELISAs to enhance signal amplification.

General Protocol for Sandwich ELISA:

-

Coating: Coat a 96-well plate with a capture antibody specific for the antigen of interest. Incubate overnight at 4°C.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample Incubation: Add standards and samples to the wells and incubate.

-

Detection Antibody: Add the biotinylated detection antibody (labeled using the protocol above).

-

Streptavidin-Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).

-

Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.

-

Stop Reaction: Stop the reaction with a stop solution.

-

Read Absorbance: Measure the absorbance at the appropriate wavelength.

Caption: Workflow for a pull-down assay using a biotinylated bait protein.

Conclusion

This compound is a versatile and effective reagent for the biotinylation of proteins and peptides for a wide range of biochemical assays. Its reactivity with primary amines allows for straightforward labeling under mild conditions. The resulting biotinylated biomolecules are invaluable tools for sensitive detection and purification, enabling researchers to investigate complex biological processes such as protein-protein interactions and to develop robust diagnostic assays. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in the laboratory.

References

- 1. Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein labeling and biotinylation of peptides during spot synthesis using biotin <b><i>p</i></b>‐nitrophenyl ester (bi… [ouci.dntb.gov.ua]

Biotin as a Molecular Probe: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles and applications of biotin (B1667282) as a molecular probe. Biotin's remarkable affinity and specificity for avidin (B1170675) and its bacterial analog, streptavidin, have established it as an indispensable tool in a vast array of life science research and drug development applications. This document details the core features of the biotin-avidin system, presents quantitative data for experimental design, outlines detailed methodologies for key experiments, and provides visual representations of common workflows and signaling pathway analyses.

Core Principles of the Biotin-Avidin System

The utility of biotin as a molecular probe is anchored in the extraordinarily strong and specific non-covalent interaction it forms with avidin and streptavidin.[1] This interaction is one of the strongest non-covalent bonds known in nature, characterized by a very low dissociation constant (Kd), indicating a highly stable complex.[2] This bond forms rapidly and is resistant to harsh conditions such as extreme pH, temperature, organic solvents, and denaturing agents.[2]

Biotin's small size (244.31 g/mol ) is another key advantage, as it can be covalently attached to various biomolecules—including proteins, nucleic acids, and carbohydrates—often without significantly altering their biological function.[1][3] This process, known as biotinylation, effectively "tags" the molecule of interest, enabling its subsequent detection, purification, or immobilization with high sensitivity and specificity.[1]

Streptavidin, a protein isolated from Streptomyces avidinii, is often preferred over avidin. While both exhibit a similarly high affinity for biotin, streptavidin is not glycosylated, which can reduce non-specific binding in various assays.[2]

Quantitative Data for Experimental Design

Successful experimental design using biotin as a molecular probe requires an understanding of the key quantitative parameters of the biotin-streptavidin interaction and the various labeling and detection methods.

Table 1: Biotin-Avidin/Streptavidin Interaction Kinetics and Affinity

| Parameter | Avidin | Streptavidin | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ - 10⁻¹⁵ M | [2][4] |

| Association Rate Constant (kon) | ~7.0 x 10⁷ M⁻¹s⁻¹ | ~10⁵ - 10⁷ M⁻¹s⁻¹ | [5] |

| Dissociation Rate Constant (koff) | Varies with conditions | ~8.80 x 10⁻⁵ s⁻¹ | [6] |

Table 2: Common Biotinylation Reagents and Their Targets

| Reagent Type | Target Functional Group | pH Range | Common Reagents |

| Amine-reactive | Primary amines (-NH₂) | 7.2 - 8.5 | NHS-Biotin, Sulfo-NHS-Biotin |

| Sulfhydryl-reactive | Thiols (-SH) | 6.5 - 7.5 | Biotin-Maleimide, Biotin-HPDP |

| Carboxyl-reactive | Carboxylic acids (-COOH) | 4.5 - 5.5 | EDC with Biotin-Hydrazide |

| Carbonyl-reactive | Aldehydes, Ketones | 4.0 - 6.0 | Biotin-Hydrazide |

| Non-specific | Multiple groups | N/A | Photoreactive Biotin |

Table 3: Detection Limits for Biotin-Based Assays

| Assay | Typical Detection Limit | Reference |

| Western Blotting (Chemiluminescent) | Picogram range (e.g., 50 pg) | [7] |

| ELISA | Sub-picogram/mL | [7] |

| Flow Cytometry | High sensitivity for low-abundance surface proteins | [7] |

Experimental Protocols

Detailed methodologies for common applications of biotin as a molecular probe are provided below.

Protocol 1: General Protein Biotinylation using NHS-Ester Chemistry

This protocol describes the labeling of a purified protein with an amine-reactive biotinylating agent.

Materials:

-

Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-Biotin or Sulfo-NHS-Biotin

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[4]

-

Immediately before use, prepare a 10 mM stock solution of the NHS-Biotin reagent in anhydrous DMSO or DMF.[4]

-

Add a 5- to 20-fold molar excess of the biotinylating reagent to the protein solution.[4]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[4]

-

Remove unreacted biotin by desalting column chromatography or dialysis.[9]

Protocol 2: Cell Surface Protein Biotinylation

This protocol is for labeling proteins on the surface of living cells.

Materials:

-

Cultured cells

-

Ice-cold PBS

-

Sulfo-NHS-SS-Biotin (cleavable) or Sulfo-NHS-LC-Biotin (non-cleavable)

-

Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

-

Lysis buffer

Procedure:

-

Wash cells three times with ice-cold PBS to remove any contaminating proteins.[3]

-

Freshly prepare the Sulfo-NHS-Biotin reagent in ice-cold PBS (e.g., 0.35 mg/mL).[3]

-

Incubate the cells with the biotinylation reagent for 30 minutes at 4°C with gentle rocking.[2]

-

Wash the cells three times with quenching solution to stop the reaction and remove excess biotin reagent.[2]

-

Lyse the cells with an appropriate lysis buffer for downstream applications.[2]

Protocol 3: Affinity Purification of Biotinylated Proteins using Streptavidin-Agarose

This protocol describes the capture of biotinylated proteins from a complex mixture.

Materials:

-

Cell lysate containing biotinylated protein

-

Streptavidin-agarose beads

-

Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

Procedure:

-

Equilibrate the streptavidin-agarose beads by washing them two to three times with lysis buffer.

-

Add the cell lysate to the equilibrated beads and incubate with gentle rotation for 1-4 hours at 4°C.

-

Wash the beads three to four times with wash buffer to remove non-specifically bound proteins.

-

Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and the application of biotin probes in studying signaling pathways.

References

- 1. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]

- 2. Characterization of receptor proteins using affinity cross-linking with biotinylated ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotinylated peptides for rapid identification of substrates and inhibitors of kinases and phosphatases with fluorescence superquenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biotinylated lipid bilayer disks as model membranes for biosensor analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GloSensor assay for discovery of GPCR-selective ligands. | Semantic Scholar [semanticscholar.org]

- 7. Phosphopeptide Detection with Biotin-Labeled Phos-tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00060D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Application of (+)-Biotin-ONP in the Development of Proteolysis-Targeting Chimeras (PROTACs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC consists of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination and subsequent degradation of the POI.

The modular nature of PROTACs allows for extensive chemical modification to optimize their potency, selectivity, and pharmacokinetic properties. The incorporation of chemical handles, such as biotin (B1667282), into the PROTAC structure provides invaluable tools for their development and mechanistic studies. (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) is a well-established reagent for the facile biotinylation of primary and secondary amines. This guide explores the strategic use of this compound in the synthesis and evaluation of PROTACs, providing detailed experimental protocols, quantitative data, and visual representations of key processes.

Core Concepts: The Role of Biotinylation in PROTAC Development

The integration of a biotin moiety into a PROTAC scaffold, facilitated by reagents like this compound, serves several critical functions in the research and development workflow:

-

Affinity Tag for In Vitro Assays: The high-affinity interaction between biotin and streptavidin (or avidin) is leveraged for various biochemical assays. Biotinylated PROTACs can be immobilized on streptavidin-coated surfaces for biophysical studies, such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), to quantify the binding kinetics of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.

-

Target Engagement and Validation: Biotinylated PROTACs are instrumental in confirming target engagement within a cellular context. Streptavidin pull-down assays using lysates from cells treated with a biotinylated PROTAC can isolate the PROTAC-target complex, which can then be detected by Western blotting.[1]

-

Mechanism of Action Studies: The biotin tag enables the isolation of protein complexes associated with the PROTAC, aiding in the elucidation of its mechanism of action and the identification of potential off-targets. Proximity-dependent biotinylation assays, such as AirID, can be employed to map the protein-protein interactions induced by the PROTAC in living cells.[2]

Quantitative Data on Biotinylated PROTACs

The efficacy of a PROTAC is primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following tables provide representative data for biotinylated PROTACs targeting the epigenetic reader protein BRD4, a well-studied target in oncology. This data is illustrative and highlights the potency that can be achieved with this class of molecules.

Table 1: Degradation Efficacy of a Hypothetical Biotinylated BRD4-Targeting PROTAC

| PROTAC Compound | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |

| Biotin-PROTAC-1 | BRD4 | VHL | HeLa | 15 | >90 |

| Biotin-PROTAC-2 | BRD4 | CRBN | MCF7 | 8 | >95 |

| Control (Non-biotinylated PROTAC) | BRD4 | VHL | HeLa | 12 | >90 |

Note: The data presented in this table is based on typical values obtained for potent BRD4-degrading PROTACs and is for illustrative purposes. Actual values for a PROTAC synthesized with this compound would need to be determined experimentally.[3]

Table 2: Biophysical Parameters for Ternary Complex Formation

| PROTAC | Target Protein Domain | E3 Ligase | Binary Affinity (Target, KD, nM) | Binary Affinity (E3 Ligase, KD, nM) | Ternary Complex Cooperativity (α) | Reference |

| MZ1 | BRD4BD2 | VHL | 4 | 66 | 15-26 | [2] |

Note: Cooperativity (α) indicates the extent to which the binding of one protein enhances the binding of the other to the PROTAC.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a biotinylated PROTAC using this compound and for its subsequent biological evaluation.

Protocol 1: Synthesis of a Biotinylated PROTAC using this compound

This protocol describes a general approach for conjugating a linker containing a primary amine to this compound, followed by coupling to the target and E3 ligase ligands.

Materials:

-

Amine-functionalized linker

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Target protein ligand with a suitable functional group for coupling (e.g., carboxylic acid)

-

E3 ligase ligand with a suitable functional group for coupling (e.g., carboxylic acid)

-

Peptide coupling agents (e.g., HATU, HOBt)

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Biotinylation of the Linker:

-

Dissolve the amine-functionalized linker (1 equivalent) in anhydrous DMF or DMSO.

-

Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.

-

In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.

-

Add the this compound solution dropwise to the linker solution while stirring.

-

Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product by reverse-phase HPLC to obtain the biotinylated linker.

-

Characterize the final product by mass spectrometry and NMR.

-

-

Sequential Coupling to Ligands:

-

The biotinylated linker, now possessing a second reactive handle, is sequentially coupled to the target protein ligand and the E3 ligase ligand using standard peptide coupling chemistry (e.g., using HATU/DIPEA for carboxylic acids). The order of addition will depend on the specific functionalities of the ligands and the linker.

-

Each coupling step should be monitored by LC-MS and the intermediate products purified by HPLC.

-

The final biotinylated PROTAC should be thoroughly characterized by high-resolution mass spectrometry and NMR.

-

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a biotinylated PROTAC.

Materials:

-

Cell line expressing the target protein

-

Biotinylated PROTAC of interest

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)